4-Chloro-2-ethoxy-5-fluoropyrimidine
Overview
Description
4-Chloro-2-ethoxy-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C6H6ClFN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
It is known that fluoropyrimidines, a class of compounds to which 4-chloro-2-ethoxy-5-fluoropyrimidine belongs, often target enzymes involved in nucleotide synthesis, such as thymidylate synthase .
Mode of Action
Fluoropyrimidines typically exert their effects by being incorporated into the dna or rna of cells, disrupting their function and leading to cell death .
Biochemical Pathways
Fluoropyrimidines are known to interfere with the synthesis of nucleotides, which are essential for dna replication and rna transcription .
Pharmacokinetics
Fluoropyrimidines are generally well-absorbed and widely distributed throughout the body .
Result of Action
Fluoropyrimidines typically lead to cell death by disrupting dna replication and rna transcription .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of fluoropyrimidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine typically involves the reaction of 4-chloro-5-fluoropyrimidine with ethyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
4-Chloro-5-fluoropyrimidine+Ethyl alcoholBase, Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethoxy-5-fluoropyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium phosphate (K3PO4).
Major Products
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Suzuki-Miyaura coupling:
Scientific Research Applications
4-Chloro-2-ethoxy-5-fluoropyrimidine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer agents and enzyme inhibitors.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical biology: It is employed in the study of enzyme mechanisms and the development of chemical probes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-fluoropyrimidine: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-Chloro-5-fluoropyrimidine: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-Chloro-2-ethoxypyrimidine: Similar but lacks the fluorine atom, affecting its electronic properties.
Uniqueness
4-Chloro-2-ethoxy-5-fluoropyrimidine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential for further functionalization. The ethoxy group also provides additional synthetic handles for derivatization.
Biological Activity
4-Chloro-2-ethoxy-5-fluoropyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including serotonin receptors, which play a significant role in numerous physiological processes.
The molecular formula of this compound is with a molecular weight of approximately 178.58 g/mol. Its structure features a chlorine atom at the 4-position, an ethoxy group at the 2-position, and a fluorine atom at the 5-position of the pyrimidine ring.
Interaction with Serotonin Receptors
Research has indicated that derivatives of pyrimidines, including this compound, exhibit significant activity as selective agonists for the 5-HT2C serotonin receptor. A study demonstrated that certain disubstituted pyrimidines showed high agonistic effects on this receptor, suggesting that modifications to the pyrimidine structure can enhance biological activity and selectivity .
Table 1: Agonistic Activity of Pyrimidine Derivatives on 5-HT2C Receptor
Compound | % Activation at 10 μM | EC50 (nM) |
---|---|---|
10a | >50% | 14 |
10f | >50% | 19 |
This compound | TBD | TBD |
Note: TBD indicates values that require further investigation.
Pharmacokinetic Properties
In vitro studies have assessed the pharmacokinetic properties of various pyrimidine derivatives, including plasma stability and microsomal stability. For instance, compound 10a exhibited high plasma stability, remaining largely intact after incubation in human plasma over two hours. This suggests that similar compounds may also demonstrate favorable pharmacokinetic profiles, reducing the likelihood of rapid metabolism and enhancing therapeutic potential .
Table 2: Pharmacokinetic Stability Data
Compound | Plasma Stability (% Remaining @ 10 μM) | HLM Stability (% Remaining @ 1 μM) |
---|---|---|
10a | 99.9 (0.5h), 98.0 (2h) | 96.6 |
This compound | TBD | TBD |
Case Studies
A notable case study evaluated the efficacy of various pyrimidine derivatives in treating conditions related to serotonin dysregulation. The study highlighted that compounds with specific substitutions showed promise in modulating serotonin receptor activity, potentially leading to new therapeutic options for disorders such as anxiety and depression .
Properties
IUPAC Name |
4-chloro-2-ethoxy-5-fluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O/c1-2-11-6-9-3-4(8)5(7)10-6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVSCQCSEWBHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376613 | |
Record name | 4-chloro-2-ethoxy-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56076-20-1 | |
Record name | 4-chloro-2-ethoxy-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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